molecular formula C8H15ClF3NO2 B1449506 Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride CAS No. 2060042-55-7

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

Cat. No.: B1449506
CAS No.: 2060042-55-7
M. Wt: 249.66 g/mol
InChI Key: ZOPFCPBOJVVLRL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO2 and a molecular weight of 249.66 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride typically involves the reaction of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, deprotection of the tert-butyl group results in the formation of the corresponding free amine .

Scientific Research Applications

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its trifluoromethyl group can influence the reactivity and stability of the molecule. The exact mechanism depends on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2.ClH/c1-6(2,3)14-5(13)7(4,12)8(9,10)11;/h12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFCPBOJVVLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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